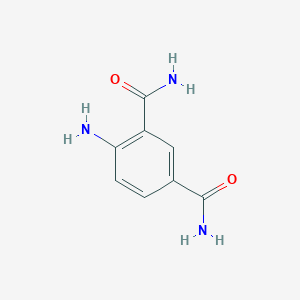

4-Aminoisophthalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminobenzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-6-2-1-4(7(10)12)3-5(6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTNPBFVLBUACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminoisophthalamide and Its Derivatives

Direct Synthetic Routes to 4-Aminoisophthalamide

The direct synthesis of 4-aminoisophthalamide primarily involves the transformation of a nitro-substituted precursor into the desired amino compound. This is a crucial step that has been approached through several reductive strategies, each with its own set of advantages and specific applications.

Catalytic Hydrogenation of Nitroisophthalamide Precursors

Catalytic hydrogenation stands out as a prevalent and efficient method for the reduction of a nitro group to an amine. This process typically involves the use of a metal catalyst and a hydrogen source to achieve the transformation.

A common precursor for this reaction is 5-nitroisophthalamide. The reduction of this compound to 4-aminoisophthalamide can be achieved using various catalytic systems. One of the most frequently employed catalysts is palladium on carbon (Pd/C). google.comcommonorganicchemistry.com This method is valued for its high efficiency in reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere.

Another effective catalyst is Raney nickel, which is often used as an alternative to Pd/C, particularly when the substrate contains functionalities that could be sensitive to dehalogenation, such as aromatic halides. commonorganicchemistry.com The choice of catalyst can be critical in optimizing the reaction for specific substrates and avoiding unwanted side reactions.

For example, the preparation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide can be accomplished by heating a solution of dimethyl 5-nitroisophthalate and 3-amino-1,2-propanediol (B146019) in 2-methoxyethanol (B45455) with dissolved sodium as a catalyst, followed by hydrogenation with a palladium-on-carbon catalyst. google.com

| Precursor | Catalyst | Hydrogen Source | Solvent | Product |

| 5-Nitroisophthalamide | Palladium on Carbon (Pd/C) | H₂ gas | Not specified | 4-Aminoisophthalamide |

| 5-Nitroisophthalamide | Raney Nickel | H₂ gas | Not specified | 4-Aminoisophthalamide |

| di-C₁-C₄-alkyl 5-nitroisophthalate | Palladium on Carbon (Pd/C) | H₂ gas | C₁-C₄-aliphatic alcohol | 5-amino-N,N'-bis(R)-isophthalamide |

Reduction Strategies for Aminoisophthalamide Formation

Beyond catalytic hydrogenation, other chemical reduction methods are employed to convert nitroisophthalamides to their amino derivatives. These strategies often provide milder reaction conditions and can be advantageous when dealing with sensitive functional groups.

One such method involves the use of iron (Fe) powder in the presence of an acid, such as acetic acid. commonorganicchemistry.com This provides a mild and selective reduction of the nitro group. Similarly, zinc (Zn) metal under acidic conditions can also be used to achieve the same transformation. commonorganicchemistry.com

Tin(II) chloride (SnCl₂) is another reagent that offers a mild method for the reduction of nitro groups to amines, and it is compatible with a variety of other reducible functional groups. commonorganicchemistry.com For substrates where hydrogenation or acidic conditions are not suitable, sodium sulfide (B99878) (Na₂S) can be a useful alternative. commonorganicchemistry.com It is particularly noted for its potential to selectively reduce one nitro group in the presence of others and is generally not effective for reducing aliphatic nitro groups. commonorganicchemistry.com

| Precursor | Reducing Agent | Conditions | Product |

| Nitroisophthalamide | Iron (Fe) | Acidic (e.g., Acetic Acid) | Aminoisophthalamide |

| Nitroisophthalamide | Zinc (Zn) | Acidic (e.g., Acetic Acid) | Aminoisophthalamide |

| Nitroisophthalamide | Tin(II) Chloride (SnCl₂) | Mild conditions | Aminoisophthalamide |

| Nitroisophthalamide | Sodium Sulfide (Na₂S) | Non-acidic, non-hydrogenation | Aminoisophthalamide |

Multi-step Synthetic Sequences from Aromatic Precursors

The synthesis of 4-aminoisophthalamide can also be approached through multi-step sequences starting from more fundamental aromatic precursors. This approach, often guided by the principles of retrosynthetic analysis, allows for the strategic introduction of functional groups to achieve the target molecule. youtube.compharmafeatures.comsathyabama.ac.in

A typical sequence might begin with a readily available aromatic compound like benzene (B151609). The synthesis of a disubstituted product, such as 1-iodo-3-nitrobenzene, requires careful consideration of the directing effects of the substituents. libretexts.org To obtain the meta product, the meta-directing nitro group should be introduced first through nitration, followed by the introduction of the ortho/para-directing iodine. libretexts.org

In the context of 4-aminoisophthalamide, a plausible retrosynthetic analysis would deconstruct the molecule into simpler, synthetically accessible fragments. youtube.com A synthetic route could start with the nitration of a suitable aromatic precursor, followed by the introduction of the two amide functionalities, and finally, the reduction of the nitro group to the amine. The order of these steps is critical to ensure the correct regiochemistry of the final product. libretexts.org For instance, starting with 5-nitroisophthaloyl dichloride, reaction with ammonia (B1221849) can yield 5-nitroisophthalamide, which is then reduced to 4-aminoisophthalamide. googleapis.com

Functionalization Strategies for 4-Aminoisophthalamide Scaffolds

Once the 4-aminoisophthalamide core is synthesized, it can be further modified to create a wide array of derivatives with tailored properties. These functionalization strategies typically target the amino group or the amide functionalities.

Amide Coupling Reactions for Derivatization

Amide coupling is a cornerstone of medicinal chemistry and materials science, allowing for the formation of an amide bond between a carboxylic acid and an amine. hepatochem.comanalis.com.my This reaction is frequently used to derivatize the amino group of 4-aminoisophthalamide.

The process generally involves the activation of a carboxylic acid to make it more reactive towards the amine. hepatochem.com A variety of coupling reagents have been developed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives to enhance efficiency. hepatochem.comucl.ac.uk Phosphonium and aminium reagents represent another class of coupling agents that can offer improvements over carbodiimide (B86325) methods, particularly in minimizing side reactions like racemization. hepatochem.com

For example, the amino group of a 5-aminoisophthalamide derivative can be coupled with a biotin-containing carboxylic acid. In one instance, a deprotected aniline (B41778) derivative of an isophthalamide (B1672271) was reacted with an activated biotin (B1667282) derivative in the presence of triethylamine (B128534) (Et₃N) in anhydrous dimethylformamide (DMF) to yield the desired N,N'-Bis(N-(biotinyl)-...)-5-aminoisophthalamide. nih.gov

The choice of coupling reagent and reaction conditions is critical and must be carefully selected based on the specific substrates and the desired outcome of the derivatization. organic-chemistry.org

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Broadly applicable, often require additives. hepatochem.comucl.ac.uk |

| Phosphonium Reagents | BOP, PyBOP | Can reduce racemization. hepatochem.com |

| Aminium/Uronium Reagents | HATU, HBTU | High efficiency, commonly used in peptide synthesis. ucl.ac.uk |

Modification through Epoxide Ring Opening Reactions

Epoxides are versatile three-membered cyclic ethers that can undergo ring-opening reactions with a variety of nucleophiles, including amines. jsynthchem.comrsc.orglibretexts.org This reaction provides a powerful method for introducing new functional groups onto the 4-aminoisophthalamide scaffold.

The ring-opening of an epoxide by an amine can proceed under either acidic or basic conditions. libretexts.org In a basic or neutral environment, the reaction typically follows an Sₙ2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide ring. jsynthchem.commasterorganicchemistry.com This results in the formation of a β-amino alcohol. The significant ring strain of the epoxide helps to drive this reaction. masterorganicchemistry.com

This strategy has been utilized in the synthesis of complex molecules. For example, the ring-opening of a chiral epoxide with an amino-ester was a key step in the synthesis of a pharmaceutical intermediate, proceeding in a regiospecific manner. mdpi.com The amino group of 4-aminoisophthalamide can act as the nucleophile to open an epoxide ring, leading to the formation of a new derivative with a hydroxyalkyl substituent on the nitrogen atom. This approach offers a route to a diverse range of functionalized 4-aminoisophthalamide derivatives with potential applications in various scientific disciplines.

Introduction of Diverse Chemical Moieties onto the Isophthalamide Core

The isophthalamide backbone serves as a versatile scaffold for the attachment of various functional groups, enabling the modulation of the molecule's biological and chemical properties. nih.govontosight.ai This functionalization is crucial for developing derivatives with desired characteristics, such as increased solubility, enhanced binding to biological targets, or the ability to be linked to other molecules. nih.govresearchgate.net

One of the most significant modifications of the 4-aminoisophthalamide core is the introduction of substituents onto the amide nitrogens. For instance, in the synthesis of intermediates for X-ray contrast agents, the amide functionalities are often reacted with amino alcohols, such as 3-amino-1,2-propanediol, to yield N,N'-bis(2,3-dihydroxypropyl) derivatives. google.comepo.org This is typically achieved by reacting a di-lower-alkyl 5-nitroisophthalate with the desired amino alcohol in a solvent like 2-methoxyethanol, often in the presence of a basic catalyst such as sodium methoxide. google.com The resulting nitro-bis-amide is then reduced to the corresponding 5-amino derivative. google.com

Beyond these dihydroxypropyl groups, a variety of other moieties can be introduced. For example, by reacting 5-aminoisophthalic acid with different amines, a diverse library of N-substituted isophthalamides can be generated. nih.govbiosynth.com The amino group at the 4-position (or 5-position in isophthalic acid numbering) can also be a site for further functionalization. For instance, it can be acylated to introduce groups like the acetamido group, a common feature in many final drug products. epo.org Furthermore, the aromatic ring itself can be further substituted, most notably through iodination, which is a critical step in the synthesis of radiopaque contrast agents. google.com

The isophthalamide core's ability to be functionalized is also exploited in the field of supramolecular chemistry. By attaching specific recognition units to the isophthalamide scaffold, researchers have developed receptors for anions and other small molecules. doi.org For example, linking a DOTA-type chelator to a 5-aminoisophthalamide derivative creates a molecule capable of complexing with lanthanide ions, with potential applications in medical imaging. nih.gov

Stereoselective Synthesis of Chiral 4-Aminoisophthalamide Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different stereoisomers can exhibit vastly different biological activities. While specific literature on the stereoselective synthesis of chiral 4-aminoisophthalamide derivatives is limited, the principles of asymmetric synthesis can be applied to create enantiomerically pure or enriched versions of these compounds. york.ac.ukrsc.orgnih.gov

One common strategy for achieving stereoselectivity is the use of chiral auxiliaries. york.ac.uknih.gov A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uk For instance, in the synthesis of chiral amides, a chiral amine can be reacted with an acid chloride to form an amide, and the chirality of the amine can influence the stereochemistry of subsequent reactions on the molecule.

Another approach is the use of chiral catalysts. york.ac.uk These catalysts, which are themselves chiral, can direct a reaction to produce one enantiomer in excess over the other. This method is often more efficient than the use of stoichiometric chiral auxiliaries. For example, chiral Brønsted acids have been used in various asymmetric transformations. frontiersin.org

In the context of 4-aminoisophthalamide derivatives, stereoselectivity can be crucial when the substituents on the amide nitrogens are chiral. For example, if a chiral amino alcohol is used in the initial amidation step, the resulting isophthalamide will be a mixture of diastereomers. These diastereomers can potentially be separated using techniques like chromatography or crystallization. york.ac.uk Alternatively, a stereoselective synthesis could be designed to favor the formation of a single diastereomer.

Recent advances in asymmetric synthesis have focused on developing racemization-free coupling reagents for amide and peptide synthesis, which could be applicable to the synthesis of chiral 4-aminoisophthalamide derivatives. rsc.org Furthermore, methods for the asymmetric synthesis of related compounds, such as chiral α-aminoboronic acid derivatives via copper-catalyzed N-alkylation, provide insights into potential strategies that could be adapted for 4-aminoisophthalamide. nih.gov

Industrial Processes and Scalability of 4-Aminoisophthalamide Production

The industrial production of 4-aminoisophthalamide and its derivatives is a multi-step process that requires careful optimization to ensure high yields and purity, which are critical for pharmaceutical applications. epo.orgjustia.com A common starting material for the synthesis of 4-aminoisophthalamide is 5-nitroisophthalic acid. google.com

A typical industrial synthesis begins with the esterification of 5-nitroisophthalic acid to produce a di-lower-alkyl 5-nitroisophthalate, such as dimethyl 5-nitroisophthalate. google.com This ester is then reacted with an appropriate amine, for example, 2,3-dihydroxypropylamine, to form the corresponding 5-nitro-N,N'-bis(substituted)-isophthalamide. google.com This amidation reaction is often carried out in a lower-aliphatic alcohol solvent and may be catalyzed by a base. google.com The subsequent step is the reduction of the nitro group to an amino group, yielding the 4-aminoisophthalamide derivative. google.com This reduction is commonly achieved through catalytic hydrogenation using a palladium-on-carbon catalyst. google.com

The scalability of this process is a significant consideration. For large-scale production, factors such as reaction vessel size, heat transfer, and the handling of flammable solvents and catalysts must be carefully managed. google.com The use of continuous flow reactors is also being explored to improve efficiency and safety in industrial syntheses. google.com

Iodination Processes for Triiodoisophthalamide Intermediates

A crucial step in the industrial synthesis of many non-ionic X-ray contrast agents is the iodination of a 4-aminoisophthalamide derivative to produce a 2,4,6-triiodinated compound. epo.orggoogle.com This reaction is typically an electrophilic aromatic substitution.

One of the most common iodinating agents used on an industrial scale is iodine monochloride (ICl). google.comgoogle.com The reaction is often carried out in an aqueous medium, and the pH is a critical parameter that must be carefully controlled. epo.orggoogle.com The reaction is typically performed at elevated temperatures, for example, between 60°C and 90°C. google.comgoogle.com

Alternative iodination methods have also been developed. For instance, a process using molecular iodine (I₂) in the presence of iodic acid (HIO₃) has been reported. google.com.na This method avoids the use of the highly corrosive hydrochloric acid often associated with ICl-based processes. Another approach involves the use of sodium iodine dichloride (NaICl₂). google.com

The choice of iodinating agent and reaction conditions can significantly impact the yield and purity of the final product. The formation of impurities, such as partially iodinated species (mono- and di-iodo compounds), is a major challenge that needs to be addressed through careful process control and purification steps. google.com

Below is a table summarizing various iodination processes for isophthalamide intermediates:

| Iodinating Agent | Substrate | Solvent/Medium | Key Reaction Conditions | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| Iodine Monochloride (ICl) | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | Aqueous | pH ~2-3, Temp: 60-90°C | High | epo.orggoogle.com |

| Iodine Monochloride (ICl) | 5-amino-N-alkylisophthalamic acid | Aqueous | Temp: ~81-84°C | - | google.com |

| Sodium Iodine Dichloride (NaICl₂) | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | Aqueous | - | 73-81% (crude) | google.comgoogle.com |

| Iodine (I₂) and Iodic Acid (HIO₃) | 3,5-disubstituted phenols | Aqueous | Molar ratio of substrate:I₂:HIO₃ is critical | - | google.com.na |

Optimization of Reaction Conditions and Yields in Industrial Syntheses

Optimizing reaction conditions is essential for maximizing yield, ensuring high purity, and reducing production costs in the industrial synthesis of 4-aminoisophthalamide and its derivatives. epo.orgjustia.com Key parameters that are often optimized include temperature, pH, reaction time, and the concentration of reactants and catalysts.

In the amidation step, the choice of solvent and the use of a basic catalyst can significantly influence the reaction rate and yield. google.com For example, carrying out the reaction at reflux temperature can drive it to completion more quickly. google.com

For the iodination reaction, both temperature and pH are critical. A continuous process for the iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide has been developed where the reaction is initiated at a lower temperature (e.g., 65°C) and then continued at a higher temperature (e.g., 80°C) to facilitate the complete tri-iodination of the benzene ring. epo.org The pH is typically maintained in the acidic range of 2-3 during the iodination with iodine monochloride. epo.orggoogle.com

The following table highlights key parameters that are optimized in the industrial synthesis of 4-aminoisophthalamide derivatives:

| Process Step | Key Parameters for Optimization | Desired Outcome | Reference(s) |

|---|---|---|---|

| Amidation | Solvent, Catalyst, Temperature, Reaction Time | High conversion of ester to amide, minimal side products | google.com |

| Reduction | Catalyst type and loading, Hydrogen pressure, Temperature | Complete reduction of nitro group, high purity of amine | google.com |

| Iodination | pH, Temperature, Reaction Time, Iodinating agent concentration | High yield of tri-iodinated product, low levels of impurities | epo.orggoogle.comgoogle.comgoogle.com |

| Purification | pH adjustment, Crystallization conditions, Washing | Removal of impurities, high purity of the final intermediate | epo.org |

Spectroscopic and Advanced Analytical Characterization of 4 Aminoisophthalamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the number and types of hydrogen atoms in a molecule. In 4-Aminoisophthalamide, the aromatic protons, amine protons, and amide protons will each give rise to distinct signals in the ¹H NMR spectrum.

The aromatic region of the spectrum is of particular interest. Due to the substitution pattern of the benzene (B151609) ring, a complex splitting pattern is expected. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing amide groups (-CONH₂). The amino group will cause an upfield shift (to lower ppm values) of the ortho and para protons relative to benzene, while the amide groups will cause a downfield shift (to higher ppm values).

The protons of the primary amine (-NH₂) and the two amide (-CONH₂) groups are exchangeable with deuterium (B1214612) and their signals may be broad or even disappear upon addition of D₂O to the NMR solvent. The chemical shifts of these N-H protons can also be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. chemicalbook.comnetlify.app

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Aminoisophthalamide (Predicted values based on substituent effects on a benzene ring)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to -NH₂) | 6.5 - 7.0 | Doublet |

| Aromatic H (meta to -NH₂) | 7.0 - 7.5 | Multiplet |

| Amide (-CONH₂) | 7.5 - 8.5 | Broad Singlet |

| Amine (-NH₂) | 3.5 - 5.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of 4-Aminoisophthalamide, each unique carbon atom will produce a single peak. The chemical shifts of these peaks are indicative of the carbon's chemical environment.

The carbonyl carbons of the two amide groups are expected to resonate at the most downfield positions (typically 165-180 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. compoundchem.comlibretexts.org The aromatic carbons will appear in the region of approximately 110-150 ppm. The carbon atom attached to the amino group will be shifted upfield compared to the other aromatic carbons due to the electron-donating nature of the nitrogen. Conversely, the carbons attached to the amide groups will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Aminoisophthalamide (Predicted values based on typical chemical shift ranges)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C (attached to -NH₂) | 140 - 150 |

| Aromatic C (attached to -CONH₂) | 130 - 140 |

| Aromatic C-H | 110 - 130 |

Nitrogen-15 Cross-Polarization/Magic Angle Spinning (¹⁵N CP/MAS NMR) for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable technique for directly probing the nitrogen atoms within a molecule. Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus, techniques such as Cross-Polarization/Magic Angle Spinning (CP/MAS) are often employed for solid-state samples to enhance signal intensity. nih.govrsc.org

In 4-Aminoisophthalamide, two distinct nitrogen environments are present: the amino nitrogen and the two equivalent amide nitrogens. These will give rise to separate signals in the ¹⁵N NMR spectrum. The chemical shift of the amino nitrogen is expected to be in a different region compared to the amide nitrogens. The chemical shifts are sensitive to the hybridization and the electronic environment of the nitrogen atom. For aromatic amines, the ¹⁵N chemical shift is influenced by the degree of delocalization of the nitrogen lone pair into the aromatic ring. For amides, the chemical shift is affected by the resonance between the nitrogen lone pair and the carbonyl group. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high precision, which can be used to determine its elemental formula. enovatia.com

For 4-Aminoisophthalamide (C₈H₉N₃O₂), the calculated monoisotopic mass is 179.0695 Da. An HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.

The mass spectrum of 4-Aminoisophthalamide would show a molecular ion peak (M⁺) at m/z 179. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for amides include the cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group. For aromatic compounds, fragmentation often involves the loss of small neutral molecules like CO or HCN, and cleavage of the substituents from the aromatic ring.

Table 3: Predicted Fragmentation Ions for 4-Aminoisophthalamide in Mass Spectrometry

| m/z | Possible Fragment |

| 179 | [M]⁺ |

| 162 | [M - NH₃]⁺ |

| 135 | [M - CONH₂]⁺ |

| 120 | [M - CONH₂ - NH]⁺ |

| 92 | [C₆H₆N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of its functional groups. thermofisher.com

The IR spectrum of 4-Aminoisophthalamide will exhibit characteristic absorption bands for the amine and amide functional groups, as well as the aromatic ring.

N-H Stretching: The primary amine (-NH₂) will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches. The secondary amide (-CONH₂) N-H stretch will appear as a single band in a similar region, often around 3300 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the amide will produce a strong absorption band, typically in the range of 1630-1680 cm⁻¹. This is often referred to as the Amide I band.

N-H Bending: The N-H bending vibration of the amine will be observed around 1590-1650 cm⁻¹. The N-H bending of the amide (Amide II band) typically appears in the range of 1510-1570 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1400-1600 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for 4-Aminoisophthalamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric N-H Stretch | ~3450 |

| Amine (-NH₂) | Symmetric N-H Stretch | ~3350 |

| Amide (-CONH₂) | N-H Stretch | ~3300 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Amide (C=O) | C=O Stretch (Amide I) | 1640 - 1680 |

| Amine (-NH₂) | N-H Bend | 1590 - 1650 |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1510 - 1570 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. nih.gov

The UV-Vis spectrum of 4-Aminoisophthalamide is expected to show absorption bands characteristic of an aromatic system with both electron-donating (-NH₂) and electron-withdrawing (-CONH₂) substituents. These substituents can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

The spectrum will likely exhibit strong absorptions corresponding to π → π* transitions within the benzene ring. The presence of the amino and amide groups, which have non-bonding electrons, may also give rise to weaker n → π* transitions. The exact position and intensity of the absorption maxima (λmax) will be influenced by the solvent polarity. ankara.edu.tr

Table 5: Expected Electronic Transitions for 4-Aminoisophthalamide

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Aromatic Ring | 200 - 280 |

| π → π | Aromatic Ring (with substituents) | 250 - 350 |

| n → π* | Carbonyl (C=O) | 280 - 320 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

The process of X-ray crystallography involves several key steps: crystallization of the compound of interest, collection of diffraction data, structure solution, and refinement. A high-quality single crystal is essential for obtaining accurate diffraction data. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is recorded. This pattern contains information about the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.

Table 1: Representative Crystallographic Data for an Amino-Aromatic Compound

| Parameter | Value |

| Compound | 4′-amino-3′,5′-diisopropyl-(1,1′-biphenyl)-4-carbonitrile |

| Formula | C₁₉H₂₂N₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1330(5) |

| b (Å) | 9.3474(5) |

| c (Å) | 12.1520(8) |

| α (°) ** | 87.278(5) |

| β (°) | 71.092(6) |

| γ (°) | 66.190(6) |

| Volume (ų) ** | 795.88(9) |

| Z | 2 |

| Note: This data is for a related compound and is presented to illustrate the type of information obtained from X-ray diffraction analysis. researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Behavior of Derived Materials

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is particularly valuable for assessing the thermal stability of polymers and other materials derived from 4-aminoisophthalamide. By heating a small sample at a constant rate and monitoring its weight loss, a TGA thermogram is generated, which provides information about decomposition temperatures, the presence of volatile components, and the composition of the material.

Polymers derived from 4-aminoisophthalamide, such as polyamides (aramids), are expected to exhibit high thermal stability due to the presence of aromatic rings and amide linkages in their backbone. TGA is a critical tool for characterizing these materials. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

The TGA curve of a typical aramid fiber shows minimal weight loss at lower temperatures, indicating good thermal stability. semanticscholar.org Significant decomposition generally begins at temperatures above 400°C. semanticscholar.org The temperature at which 5% or 10% weight loss occurs (T5 and T10, respectively) are common metrics used to compare the thermal stability of different polymers. The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur. For some aramid fibers, the major decomposition peak can be observed around 530°C. semanticscholar.org

Table 2: Representative TGA Data for Aramid Fibers

| Parameter | Temperature (°C) |

| Initial Decomposition Temperature | ~467 |

| Temperature of Maximum Decomposition Rate | ~531 |

| Residual Mass at 700°C (%) | 60-85 |

| Note: This data is for a representative aramid fiber and illustrates the typical thermal stability of such materials. semanticscholar.org |

Electrochemical Characterization Methods: Cyclic Voltammetry

Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to study the redox properties of a species in solution. In the context of 4-aminoisophthalamide and its derivatives, CV can provide valuable insights into their electrochemical behavior, including oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of electron transfer processes. This information is particularly relevant for applications in areas such as electrochromic materials, sensors, and as intermediates in the synthesis of electroactive polymers.

The CV experiment involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and a supporting electrolyte. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. The shape of the voltammogram and the positions of the peaks provide information about the electrochemical processes occurring at the electrode surface.

For aromatic amines, the oxidation process typically involves the removal of an electron from the nitrogen atom, forming a radical cation. The stability of this radical cation and the potential at which oxidation occurs are influenced by the substituents on the aromatic ring. In the case of polyamides derived from aromatic diamines, reversible electrochemical oxidation processes are often observed. researchgate.net The oxidation potentials for such polyamides can be in the range of 0.5 to 1.3 V. researchgate.net The electrochemical behavior of 4-aminophenethylamine derivatives has also been studied, showing irreversible oxidation waves with peak potentials between 0.59 and 0.63 V in aqueous buffer.

Table 3: Representative Cyclic Voltammetry Data for Related Aromatic Amine Derivatives

| Compound/Polymer | Oxidation Potential (V vs. Ag/AgCl) | Reversibility |

| Polyamide with pyrenylamine chromophore | 0.53 - 0.71 (Epa) | Reversible |

| 4-dimethylamino-α-methylphenethylamine | ~0.60 (Epa) | Irreversible |

| Note: This data is for related compounds and is presented to illustrate the type of information obtained from cyclic voltammetry. researchgate.net |

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For 4-aminoisophthalamide and its synthetic intermediates and derivatives, HPLC is an indispensable tool for assessing purity, monitoring the progress of chemical reactions, and for the isolation of specific compounds.

The principle of HPLC involves the separation of analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. By carefully selecting the stationary phase, mobile phase composition, flow rate, and detector, it is possible to achieve high-resolution separations of complex mixtures.

For the analysis of aromatic amines and amides like 4-aminoisophthalamide, reversed-phase HPLC is a commonly employed technique. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobicity of the analytes, with more nonpolar compounds being retained longer on the column.

HPLC can be effectively used to monitor the synthesis of 4-aminoisophthalamide by tracking the disappearance of starting materials and the appearance of the product over time. researchgate.net This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, HPLC is crucial for determining the purity of the final product and for identifying and quantifying any impurities. The use of a UV detector is common for these types of compounds due to the presence of the aromatic ring, which absorbs UV light.

Table 4: Representative HPLC Method Parameters for Analysis of Aromatic Amines

| Parameter | Condition |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile – 50%, H₂SO₄ – 0.1% in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Application | Analysis of 4-Amino-2-nitrophenol |

| Note: This data is for a related compound and illustrates a typical HPLC method that could be adapted for 4-aminoisophthalamide. sielc.com |

Theoretical and Computational Investigations of 4 Aminoisophthalamide

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry used to investigate the electronic structure of many-body systems. wikipedia.org It is a versatile method that balances computational cost and accuracy, making it suitable for a wide range of molecular systems. nih.gov

For 4-Aminoisophthalamide, DFT calculations would begin with a geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The result is a precise set of bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and behavior. Key parameters derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting how it will interact with other molecules.

A hypothetical data table for DFT-calculated properties of 4-Aminoisophthalamide might look as follows:

| Property | Calculated Value | Units |

| Total Energy | [Value] | Hartrees |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

| Dipole Moment | [Value] | Debye |

These DFT-derived parameters would provide a fundamental understanding of the intrinsic structural and electronic characteristics of 4-Aminoisophthalamide.

Molecular Docking Simulations for Interaction Prediction with Molecular Recognition Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand within the active site of a biological target.

To investigate 4-Aminoisophthalamide, a relevant protein target would first be identified based on its potential therapeutic application. The three-dimensional structure of this protein would be obtained from a repository like the Protein Data Bank (PDB). Docking simulations would then be performed to place the 4-Aminoisophthalamide molecule into the binding site of the receptor.

The simulation yields several key outputs:

Binding Pose: The most likely three-dimensional orientation of the ligand within the receptor's binding pocket.

Binding Affinity/Score: A numerical score that estimates the strength of the interaction between the ligand and the protein. Lower scores typically indicate stronger binding.

Intermolecular Interactions: The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-receptor complex are identified. ijpsjournal.com

For example, if 4-Aminoisophthalamide were being investigated as an inhibitor for a specific enzyme, docking results could be summarized as follows:

| Parameter | Result |

| Target Protein | [Protein Name (PDB ID)] |

| Docking Score | [Value] kcal/mol |

| Interacting Residues | [List of Amino Acid Residues] |

| Hydrogen Bonds | [Number and description of H-bonds] |

| Other Interactions | [Description of hydrophobic or other interactions] |

These simulations would provide critical insights into whether and how 4-Aminoisophthalamide might interact with a biological target, guiding further experimental validation.

Quantum Chemistry Calculations for Spectroscopic Parameter Prediction

Quantum chemistry calculations, particularly DFT and time-dependent DFT (TD-DFT), are highly effective for predicting various spectroscopic properties of molecules. nih.gov This allows for direct comparison with experimental spectra, aiding in the structural confirmation and characterization of a compound.

For 4-Aminoisophthalamide, the following spectra could be computationally predicted:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. mdpi.com Each peak in the spectrum corresponds to a specific vibrational mode (e.g., N-H stretch, C=O stretch, aromatic ring breathing). Comparing the calculated spectrum to an experimental one can confirm the molecule's structure and functional groups.

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. researchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. This is invaluable for interpreting complex experimental NMR data.

UV-Visible Spectrum: TD-DFT calculations can predict the electronic transitions of a molecule. mdpi.com This allows for the calculation of the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which can be compared with an experimental UV-Vis absorption spectrum to understand the electronic properties of the molecule. nih.gov

A summary of predicted spectroscopic data could be presented in a table:

| Spectrum | Predicted Parameter | Calculated Value | Experimental Value |

| IR | C=O Stretch | [Value] cm⁻¹ | [If available] |

| IR | N-H Stretch | [Value] cm⁻¹ | [If available] |

| ¹³C NMR | Carbonyl C Shift | [Value] ppm | [If available] |

| ¹H NMR | Amine H Shift | [Value] ppm | [If available] |

| UV-Vis | λmax | [Value] nm | [If available] |

Analysis of Non-Covalent Interactions and Conformational Analysis

Computational methods would be used to perform a systematic search of the conformational space. This involves rotating the key dihedral angles and calculating the potential energy of each resulting structure. The results can be visualized on a potential energy surface, which maps the energy as a function of the rotation angles.

From this analysis, one can determine:

Global Minimum Conformation: The most stable, lowest-energy shape of the molecule.

Local Minima Conformations: Other stable, but slightly higher-energy, conformers.

Energy Barriers: The energy required to rotate from one conformer to another.

Furthermore, the nature of intramolecular non-covalent interactions, such as hydrogen bonds between the amino group and a carbonyl oxygen, can be analyzed. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can visualize and quantify these weak interactions that are critical for stabilizing certain conformations. nih.gov

Computational Approaches for Understanding Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. rsc.orgnih.gov It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally.

If 4-Aminoisophthalamide were to be synthesized or used as a reactant, computational methods could be employed to study the reaction mechanism. This involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized.

Identifying the Transition State (TS): A transition state search is performed to find the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to proceed.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species. smu.edu

These calculations provide a detailed picture of the reaction's feasibility, its energy profile, and the structural changes that occur as reactants are converted into products. scielo.br

Applications of 4 Aminoisophthalamide in Supramolecular Chemistry and Advanced Materials

Design and Synthesis of 4-Aminoisophthalamide-Based Polymers and Copolymers

The presence of a primary amino group and two amide functionalities makes 4-aminoisophthalamide and its derivatives versatile monomers for the synthesis of novel polymers and copolymers. These materials often exhibit enhanced thermal stability, improved solubility, and specific functional properties due to the incorporation of the isophthalamide (B1672271) moiety.

Aromatic Polyamide Development

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, their applications can be limited by poor solubility and high processing temperatures. The incorporation of bulky or flexible side groups is a common strategy to improve the processability of these materials.

One approach involves the synthesis of poly(amide-imide)s from diamines containing pre-formed amide linkages. For instance, N,N'-bis(4-aminophenyl)isophthalamide, a derivative of 4-aminoisophthalamide, has been used in polycondensation reactions with various aromatic dianhydrides to produce a series of poly(amide-imide)s. These polymers have demonstrated moderate to high molecular weights and the ability to form tough, transparent, and flexible films. The introduction of pendent flexible alkoxy groups onto the isophthalamide ring has been shown to lower the glass transition temperature, thereby improving the melt-processability of the resulting polymers ntu.edu.tw.

The synthesis of these polyamides typically involves a two-step method. First, the diamine is reacted with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a poly(amic acid) intermediate. This is followed by thermal or chemical imidization to yield the final poly(amide-imide) ntu.edu.tw. The reaction conditions, such as temperature and monomer concentration, can be controlled to achieve the desired molecular weight and properties of the polymer.

| Diamine Monomer | Dianhydride Monomer | Resulting Polymer | Key Properties |

| N,N'-bis(4-aminophenyl)isophthalamide | Pyromellitic dianhydride (PMDA) | Poly(amide-imide) | High thermal stability, film-forming capability |

| 5-alkoxy-N,N'-bis(4-aminophenyl)isophthalamide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | Alkoxy-functionalized poly(amide-imide) | Improved solubility, lower glass transition temperature |

Functionalized Polymeric Systems

The amino group on the 4-aminoisophthalamide core serves as a reactive handle for the introduction of various functional groups into polymeric structures. This allows for the tailoring of polymer properties for specific applications, such as improved solubility, altered optical or electronic characteristics, or the introduction of reactive sites for further modification.

Functionalized polymers are macromolecules with chemically bound functional groups that can act as catalysts, reagents, or protective groups researchgate.net. The development of functional polymers is a significant area of research, with applications in optics, electronics, catalysis, and medicine researchgate.netosti.gov.

While direct functionalization of polymers with 4-aminoisophthalamide is not extensively documented in the reviewed literature, the principles of polymer functionalization suggest its potential. For example, the amino group could be used to attach 4-aminoisophthalamide derivatives to existing polymer backbones, thereby imparting the properties of the isophthalamide moiety to the bulk polymer. This could be achieved through various chemical reactions, such as amidation or nucleophilic substitution.

The incorporation of such functional groups can significantly impact the polymer's properties. For instance, the introduction of bulky side groups can disrupt chain packing and increase solubility osti.gov. The presence of the amide groups could enhance interchain hydrogen bonding, leading to improved mechanical properties.

Role in Metal-Organic Frameworks (MOFs) as Organic Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands acs.org. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judicious selection of the metal and organic linker nih.gov. Amino-functionalized organic linkers are of particular interest as the amino group can serve as a site for post-synthetic modification or can directly influence the framework's properties.

Synthesis of MOFs utilizing 4-Aminoisophthalamide Derivatives

While 4-aminoisophthalamide itself is a diamide, its corresponding dicarboxylic acid derivative, 5-aminoisophthalic acid, is a commonly used linker in the synthesis of MOFs. The synthesis of these MOFs is typically carried out under solvothermal conditions, where the metal salt and the organic linker are dissolved in a high-boiling point solvent and heated in a sealed vessel.

Several studies have reported the synthesis of MOFs using 5-aminoisophthalic acid as the organic linker with various transition metals such as cobalt, zinc, nickel, and cadmium nih.gov. The resulting frameworks exhibit diverse three-dimensional network structures with significant porosity. For example, the reaction of transition metal salts with 5-aminoisophthalic acid under hydrothermal conditions has yielded complexes with pore sizes ranging from 7.05 to 14.67 Å nih.gov.

Another derivative, 5-(bis(4-carboxybenzyl)amino)isophthalic acid, has also been employed to construct novel MOFs with zinc, manganese, cadmium, and lead osti.gov. These frameworks have shown interesting network topologies and have been investigated for their photocatalytic activities osti.gov.

| Metal Ion | Organic Linker | Resulting MOF Structure | Reference |

| Co(II), Zn(II), Ni(II), Cd(II) | 5-Aminoisophthalic acid | 3D network structures | nih.gov |

| Zn(II), Mn(II), Cd(II), Pb(II) | 5-(bis(4-carboxybenzyl)amino)isophthalamic acid | 3D and 2D network structures | osti.gov |

Luminescence Properties of 4-Aminoisophthalamide-Linked MOFs

The luminescence of MOFs can originate from the organic linker, the metal ion, or from host-guest interactions within the pores bohrium.comnsysu.edu.tw. The incorporation of organic linkers with conjugated π-systems often leads to fluorescent materials nsysu.edu.tw. The rigid and well-defined environment of the MOF can enhance the luminescence intensity and quantum yield compared to the free linker in solution acs.org.

MOFs synthesized with 5-aminoisophthalic acid have been shown to exhibit interesting luminescent properties. For instance, a cadmium-based MOF with 5-aminoisophthalic acid and 4,4'-bipyridine (B149096) as linkers demonstrated the ability to absorb and deliver iodine molecules, which resulted in a reversible quenching of its luminescence nih.gov. This suggests potential applications in chemical sensing.

The luminescence of these MOFs is often linker-based, arising from the electronic transitions within the aromatic rings of the isophthalate (B1238265) moiety nsysu.edu.tw. The presence of the amino group can further modulate the electronic structure and thus the luminescent properties of the framework. The emission wavelength and intensity can be sensitive to the presence of guest molecules within the pores, making these materials promising candidates for fluorescent sensors bohrium.com.

Supramolecular Self-Assembly Processes Involving 4-Aminoisophthalamide

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures . Hydrogen bonding is a key directional interaction that plays a crucial role in guiding the self-assembly of many biological and synthetic systems scilit.com.

The 4-aminoisophthalamide molecule possesses multiple hydrogen bond donor (N-H) and acceptor (C=O) sites, making it an excellent candidate for forming intricate supramolecular architectures. The amide groups can engage in strong and directional hydrogen bonds, leading to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

While specific studies on the self-assembly of 4-aminoisophthalamide were not found in the reviewed literature, the principles of supramolecular chemistry suggest its potential to form ordered structures. The self-assembly of similar molecules, such as isomeric 4-(methylphenylamino)pyridine-3-sulfonamides, has been shown to be directed by a combination of intra- and intermolecular hydrogen bonds, leading to the formation of layered structures.

Hydrogen Bonding Networks in 4-Aminoisophthalamide Assemblies

The isophthalamide moiety is a well-established motif for promoting self-assembly through hydrogen bonding. The two amide groups, with their N-H donors and C=O acceptors, can engage in predictable and directional hydrogen bonds. In assemblies of 4-aminoisophthalamide, these amide groups are expected to form strong N-H···O=C interactions, leading to the formation of one-dimensional tapes or two-dimensional sheets.

The presence of the 4-amino group introduces additional hydrogen bond donor sites (N-H). This primary amine can participate in further intermolecular hydrogen bonding, potentially forming N-H···O or N-H···N interactions, which can link the primary hydrogen-bonded networks into more complex three-dimensional architectures. The precise nature of these networks will be influenced by the steric and electronic environment of the surrounding molecules and the crystallization or assembly conditions.

Molecular Recognition and Host-Guest Chemistry

The isophthalamide framework has been successfully employed in the design of synthetic receptors for neutral molecules and anions, demonstrating its utility in molecular recognition. nih.govnih.govrsc.org These receptors often utilize the hydrogen bonding capabilities of the amide N-H groups to bind to complementary functionalities on guest molecules.

While specific studies focusing on 4-aminoisophthalamide as a primary host molecule are not prevalent, its structure suggests potential for molecular recognition. The amide groups can provide the necessary hydrogen bond donors to bind to anionic or neutral electron-rich guests. The 4-amino group could either be a part of the recognition site or be used as a point of attachment for other recognition motifs. The design of synthetic receptors often involves creating a pre-organized cavity or cleft that complements the size, shape, and electronic properties of the target guest molecule.

Table 1: Examples of Isophthalamide-Based Receptors and their Target Guests

| Receptor Type | Target Guest(s) | Key Interactions |

| Acyclic isophthalamide with aminomethylpyrrole groups | Fluoride, Sulfate | Hydrogen bonding |

| Bis-urea substituted isophthalamides | Acetate, Dihydrogen phosphate | Hydrogen bonding |

Formation of Complex Supramolecular Architectures

The directional and predictable nature of the hydrogen bonds formed by the isophthalamide unit makes it an excellent building block for the construction of complex, ordered supramolecular architectures. A notable application of this is in the hydrogen bond-templated synthesis of mechanically interlocked molecules such as catenanes and rotaxanes.

In these systems, the isophthalamide moiety of one component can act as a template, pre-organizing another flexible component through hydrogen bonding. This pre-organization facilitates a subsequent ring-closing reaction to form the interlocked structure. This strategy has been successfully used to create chem960.comcatenanes where the formation of the interlocked molecule is driven by the hydrogen bonds between the isophthalamide groups of the two macrocycles.

The 4-amino group on the isophthalamide ring offers a handle for further functionalization, which could be used to create more elaborate and functional supramolecular structures. For instance, it could be used to attach bulky stopper groups in the synthesis of rotaxanes or to link multiple isophthalamide units together to form more complex macrocycles or cages. The ability to form these intricate architectures opens up possibilities for the development of molecular machines, switches, and sensors.

Application in Surface Functionalization and Bioconjugation (from a chemical modification perspective)

The presence of a reactive primary amine group on the aromatic ring of 4-aminoisophthalamide makes it a valuable molecule for the chemical modification of surfaces and the bioconjugation of biomolecules. The aromatic core provides rigidity, while the amide groups can participate in interfacial hydrogen bonding, and the amino group serves as a versatile chemical handle.

Surface Functionalization:

Amine-functionalized surfaces are widely used to control the adhesion and proliferation of cells. nih.gov The primary amine of 4-aminoisophthalamide can be used to covalently attach the molecule to surfaces that have been pre-activated with functional groups such as carboxylic acids, epoxides, or isocyanates. This can be achieved through standard coupling chemistries. Once immobilized, the isophthalamide moiety would be exposed, potentially influencing the surface properties such as wettability and protein adsorption. The presence of carbonyl groups on surfaces has been shown to facilitate cell attachment, likely through interactions with extracellular matrix proteins. nih.gov

Bioconjugation:

The amino group of 4-aminoisophthalamide can serve as a linker for the covalent immobilization of biomolecules, such as peptides, proteins, and oligonucleotides, onto surfaces or other molecules. nih.govnih.gov For instance, the amine can be reacted with a carboxyl group on a biomolecule using carbodiimide (B86325) chemistry to form a stable amide bond. This strategy can be used to create biofunctionalized surfaces for applications in biosensors, medical implants, and cell culture substrates.

The choice of the linker molecule in bioconjugation is crucial as it can affect the stability of the immobilized biomolecule and its biological activity. The rigid aromatic core of 4-aminoisophthalamide could provide a stable and defined spacing between the surface and the biomolecule. For example, peptides containing the RGD (Arg-Gly-Asp) sequence, which promotes cell adhesion, can be immobilized on surfaces to enhance the biocompatibility of materials used for implants. dentalis-implants.comunich.it

Table 2: Potential Chemical Reactions for Surface Functionalization and Bioconjugation using 4-Aminoisophthalamide

| Surface/Biomolecule Functional Group | Coupling Chemistry | Resulting Linkage |

| Carboxylic Acid (-COOH) | Carbodiimide (e.g., EDC/NHS) | Amide Bond |

| Epoxide | Ring-opening reaction | Amino alcohol |

| Isocyanate (-NCO) | Nucleophilic addition | Urea |

| Aldehyde (-CHO) | Reductive amination | Secondary Amine |

Coordination Chemistry of 4 Aminoisophthalamide Derived Ligands

Ligand Design Principles Incorporating 4-Aminoisophthalamide Scaffolds

The design of ligands based on the 4-aminoisophthalamide framework is guided by several key principles aimed at tailoring the coordination properties for specific metal ions and applications. The inherent structural features of the 4-aminoisophthalamide molecule, with its aromatic backbone and strategically positioned donor groups, provide a robust starting point for creating multidentate chelators.

A primary design consideration is the modification of the isophthalamide's two amide groups. By attaching various coordinating moieties to the amide nitrogens, the denticity and coordination geometry of the resulting ligand can be systematically controlled. These appended groups can introduce additional donor atoms such as oxygen, nitrogen, or sulfur, thereby creating specific binding pockets suitable for different metal ions. For instance, incorporating carboxylate or phosphonate (B1237965) groups can enhance the ligand's affinity for hard metal ions like the lanthanides.

Furthermore, the principles of preorganization and complementarity are central to the design of these ligands. By controlling the conformational flexibility of the ligand through the choice of linking groups and substituents, a binding cavity can be engineered that is pre-disposed to coordinate a specific metal ion. This leads to enhanced thermodynamic stability and kinetic inertness of the resulting metal complex. The "bite angle," or the angle between the two donor atoms of a bidentate ligand, is a critical parameter that can be tuned to match the preferred coordination geometry of a target metal ion csbsju.edu.

Complexation with Transition Metal Ions

Ligands derived from 4-aminoisophthalamide have been shown to form stable complexes with a variety of transition metal ions. The coordination is typically facilitated by the amide oxygen atoms and other donor groups introduced into the ligand structure.

The synthesis of transition metal complexes with 4-aminoisophthalamide-derived ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and structure of the resulting complex. For instance, in the synthesis of some Schiff base complexes, refluxing the ligand with the metal salt in ethanol (B145695) is a common procedure mdpi.com.

Characterization of these complexes is carried out using a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the amide C=O and N-H groups upon complexation provides direct evidence of their involvement in bonding.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which can be indicative of the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination can map out the binding sites.

Elemental Analysis: This provides the empirical formula of the complex, confirming the metal-to-ligand ratio.

Molar Conductivity Measurements: These measurements help in determining the electrolytic nature of the complexes.

The general synthetic approach for these types of complexes often involves dissolving the ligand and the metal salt, such as Co(II), Ni(II), or Cu(II) chlorides, in a suitable solvent and stirring, sometimes under reflux, to facilitate the reaction mdpi.commdpi.comcumhuriyet.edu.tr.

| Technique | Purpose in Characterization | Typical Observations |

| Infrared (IR) Spectroscopy | To identify the coordination sites of the ligand. | Shift in the stretching frequencies of C=O and N-H bonds. |

| UV-Visible Spectroscopy | To determine the coordination geometry of the metal ion. | Presence of d-d transition and charge transfer bands. |

| NMR Spectroscopy | To elucidate the structure of diamagnetic complexes in solution. | Changes in the chemical shifts of ligand protons and carbons. |

| Elemental Analysis | To determine the empirical formula of the complex. | Provides the percentage composition of elements. |

| Molar Conductivity | To determine the electrolytic nature of the complex. | Indicates whether the complex is an electrolyte or non-electrolyte. |

In many instances, ligands derived from 4-aminoisophthalamide act as bidentate chelators, binding to a metal center through two donor atoms csbsju.edupurdue.eduyoutube.comlibretexts.org. A common bidentate coordination mode involves the two amide oxygen atoms of the isophthalamide (B1672271) core. This forms a stable six-membered chelate ring with the metal ion.

The amino group at the 4-position can also participate in coordination, particularly if it is part of a larger chelating arm that has been synthetically appended. For example, if the amino group is functionalized to contain another donor atom, it can lead to different bidentate or even polydentate coordination modes. The specific coordination mode adopted depends on the nature of the metal ion, the solvent, and the presence of other coordinating anions. Bidentate ligands are often referred to as chelating ligands because they can "grab" a metal atom in two places csbsju.edupurdue.edu.

The formation of a chelate complex with a bidentate ligand is entropically favored over the coordination of two separate monodentate ligands, a phenomenon known as the chelate effect csbsju.edu. This effect contributes to the high stability of complexes formed with 4-aminoisophthalamide-derived ligands. The geometry of the resulting complex, whether it is square planar, tetrahedral, or octahedral, is determined by the coordination number of the metal ion and the steric and electronic properties of the ligand mdpi.commdpi.com.

Formation of Lanthanide Complexes

The unique electronic and magnetic properties of lanthanide ions have made their complexes with 4-aminoisophthalamide-derived ligands subjects of significant interest, particularly for applications in bioimaging and materials science.

Lanthanide ions are hard Lewis acids and therefore have a strong preference for hard donor atoms like oxygen. Consequently, the amide oxygen atoms of the 4-aminoisophthalamide scaffold are excellent coordinating sites for these ions. Chelation strategies for lanthanides often involve designing ligands that can satisfy their high coordination numbers, which are typically 8 or 9.

To achieve this, the 4-aminoisophthalamide core is often elaborated with additional coordinating arms that contain oxygen donor groups such as carboxylates, phosphonates, or ethers. Polyaminopolycarboxylate-based ligands are commonly used to chelate lanthanide ions nih.gov. For example, a molecule bearing a macrocyclic DOTA-type chelator and an acyclic chelator based on 5-aminoisophthalamide has been synthesized to complex lanthanide ions nih.gov. The design of these multidentate ligands aims to encapsulate the lanthanide ion, thereby shielding it from the coordination of solvent molecules, which can quench its luminescence.

The synthesis of lanthanide complexes typically involves the reaction of the ligand with a lanthanide salt, such as a chloride or nitrate, in a buffered aqueous solution or an organic solvent nih.gov. The pH of the solution is a critical parameter that needs to be carefully controlled to ensure the deprotonation of the acidic coordinating groups and to prevent the formation of lanthanide hydroxides nih.gov.

A particularly interesting area of research is the synthesis of heterometallic lanthanide complexes, where two or more different lanthanide ions are incorporated into a single molecular entity. Ligands derived from 4-aminoisophthalamide are well-suited for this purpose as they can be designed to have distinct binding sites with different affinities for different lanthanide ions.

The synthesis of such heterometallic complexes often proceeds in a stepwise manner. First, one lanthanide ion is introduced into the ligand, followed by the addition of the second lanthanide ion. The characterization of these heterometallic species requires a combination of techniques to confirm the presence and location of each lanthanide ion.

Luminescence spectroscopy is a powerful tool in this regard. If one of the lanthanide ions is luminescent (e.g., Eu³⁺ or Tb³⁺), its emission properties can be used to probe the coordination environment and to confirm the formation of the heterometallic complex. For instance, luminescence studies involving titrations of a Eu³⁺ or Gd³⁺ complex with Tb³⁺ have been used to confirm the formation of heterometallic complexes nih.gov. Energy transfer between the different lanthanide centers can also be observed, providing further evidence for the formation of a discrete heterometallic species.

NMR spectroscopy is another valuable technique. Comparative ¹H NMR spectra of the ligand, its monometallic complex, and the heterometallic complex can prove the existence of the respective species nih.gov. The paramagnetic nature of many lanthanide ions leads to significant shifts in the NMR signals of the ligand, which can be used to obtain structural information.

| Lanthanide Ion | Common Application in Heterometallic Complexes | Characterization Technique |

| Europium (Eu³⁺) | Luminescent probe | Luminescence Spectroscopy, NMR Spectroscopy |

| Terbium (Tb³⁺) | Luminescent probe | Luminescence Spectroscopy, NMR Spectroscopy |

| Gadolinium (Gd³⁺) | MRI contrast agent | Luminescence (quenching studies), Relaxometry |

| Ytterbium (Yb³⁺) | NIR emission | Luminescence Spectroscopy |

The synthesis of dinuclear heterometallic lanthanide complexes has been reported where a molecule contains both a macrocyclic DOTA-type chelator and an acyclic chelator based on 5-aminoisophthalamide diethylenediaminetetraacetic acid (5A-PADDTA) nih.gov. These complexes have potential applications as dual-modal imaging agents, combining the magnetic resonance imaging (MRI) properties of one lanthanide (e.g., Gd³⁺) with the optical imaging capabilities of another (e.g., Eu³⁺ or Tb³⁺) nih.govfrontiersin.org.

Luminescence Properties of Lanthanide-Aminoisophthalamide Complexes

The luminescence of lanthanide complexes derived from 4-aminoisophthalamide is predicated on the "antenna effect," where the organic ligand absorbs light efficiently and transfers the excitation energy to the lanthanide ion, which then emits its characteristic luminescence. The isophthalamide backbone, functionalized with an amino group, is expected to be an effective sensitizer (B1316253) for certain lanthanide ions, particularly Tb(III) and Eu(III).

Energy Transfer and Sensitization

The 4-aminoisophthalamide ligand is anticipated to possess singlet and triplet excited states at suitable energy levels to facilitate energy transfer to the emissive states of lanthanide ions like Eu(III) (⁵D₀) and Tb(III) (⁵D₄). The amino group, being an auxochrome, influences the photophysical properties of the aromatic system, potentially enhancing the absorption cross-section and modulating the energy of the triplet state, which is crucial for efficient sensitization.

Research on analogous 2-hydroxyisophthalamide (B14833043) ligands has demonstrated highly efficient energy transfer to Tb(III), resulting in complexes with exceptional brightness and high quantum yields nih.gov. The efficiency of this process is largely dependent on the energy gap between the ligand's triplet state and the lanthanide's accepting level.

Emission Spectra

The emission spectra of lanthanide-4-aminoisophthalamide complexes are expected to be characterized by the sharp, line-like emission bands typical of f-f transitions.

Europium(III) Complexes: Europium complexes are predicted to exhibit characteristic red luminescence, with the most intense emission band corresponding to the ⁵D₀ → ⁷F₂ transition around 612-620 nm. Other transitions, such as ⁵D₀ → ⁷F₀ (~580 nm), ⁵D₀ → ⁷F₁ (~590 nm), and ⁵D₀ → ⁷F₃,₄ (longer wavelengths), would also be present, with their relative intensities being sensitive to the symmetry of the coordination environment.

Terbium(III) Complexes: Terbium complexes are expected to display bright green luminescence. The emission spectrum would be dominated by four main peaks corresponding to the ⁵D₄ → ⁷Fⱼ transitions, where J = 6, 5, 4, and 3. The most intense transition is typically ⁵D₄ → ⁷F₅ at approximately 545 nm nih.govresearchgate.net.

Quantum Yield and Luminescence Lifetime

The luminescence quantum yield (Φ) and lifetime (τ) are critical parameters for evaluating the performance of these luminescent materials. For isophthalamide-based ligands, particularly with Tb(III), high quantum yields have been reported, often exceeding 50% in optimized structures nih.gov. The lifetimes are typically in the millisecond range for both Eu(III) and Tb(III) complexes, a hallmark of f-element luminescence.

The coordination environment provided by the 4-aminoisophthalamide ligand is crucial in minimizing non-radiative decay pathways. Efficient shielding of the lanthanide ion from solvent molecules (especially water with its high-energy O-H vibrations) is essential to achieve high quantum yields and long lifetimes.

Detailed Research Findings from Analogous Systems

Studies on terbium complexes with octadentate, macrotricyclic ligands incorporating 2-hydroxyisophthalamide units have reported exceptionally high total quantum yields (Φtotal ≥ 50%) and long luminescence lifetimes in aqueous buffers (τH₂O ≥ 2.45 ms) nih.gov. These excellent properties are attributed to the rigid structure of the ligand, which effectively sensitizes the Tb(III) ion and shields it from quenching. While the 4-amino substituent may slightly alter the electronic properties compared to the 2-hydroxy group, the fundamental isophthalamide framework is expected to confer similar advantageous properties.

The photophysical properties of ternary lanthanide complexes with other aromatic carboxylate ligands have also been investigated, showing that the introduction of ancillary ligands can significantly enhance quantum yields nih.gov. For instance, the quantum yields of Eu(III) and Tb(III) complexes with a carbazole-functionalized benzoate (B1203000) were markedly improved in the presence of bidentate nitrogen donors nih.gov. This suggests that the coordination chemistry of 4-aminoisophthalamide could be similarly tuned to optimize luminescence.

Data Tables of Expected Luminescence Properties

The following tables present expected ranges and representative values for the luminescence properties of Eu(III) and Tb(III) complexes with 4-aminoisophthalamide-derived ligands, based on data from analogous systems.

Table 1: Expected Photophysical Data for a Representative Eu(III)-4-Aminoisophthalamide Complex

| Parameter | Expected Value/Range |

|---|---|

| Excitation Maximum (λex) | ~330-360 nm |

| Emission Maxima (λem) | ~580, 592, 615, 650, 695 nm |

| Principal Emission (⁵D₀ → ⁷F₂) | ~615 nm |

| Luminescence Lifetime (τ) | 0.5 - 2.5 ms |

| Overall Quantum Yield (Φ) | 10 - 30% |

Table 2: Expected Photophysical Data for a Representative Tb(III)-4-Aminoisophthalamide Complex

| Parameter | Expected Value/Range |

|---|---|

| Excitation Maximum (λex) | ~330-360 nm |

| Emission Maxima (λem) | ~490, 545, 585, 620 nm |

| Principal Emission (⁵D₄ → ⁷F₅) | ~545 nm |

| Luminescence Lifetime (τ) | 1.0 - 3.0 ms |

| Overall Quantum Yield (Φ) | 40 - 70% |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability